5-Bromo-4-fluoro-2-methoxybenzaldehyde
Overview
Description
5-Bromo-4-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups. This compound is used in various chemical syntheses and has applications in multiple scientific fields .
Scientific Research Applications
5-Bromo-4-fluoro-2-methoxybenzaldehyde is utilized in various scientific research applications:
Preparation Methods
The synthesis of 5-Bromo-4-fluoro-2-methoxybenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method starts with 2-fluoro-5-methoxytoluene, which undergoes bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position . The reaction conditions often include a solvent like hexane and a temperature range of 98-100°C .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
5-Bromo-4-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation yields carboxylic acids, while reduction produces alcohols .
Mechanism of Action
The mechanism by which 5-Bromo-4-fluoro-2-methoxybenzaldehyde exerts its effects depends on its specific application. In chemical reactions, the functional groups (bromine, fluorine, and methoxy) influence the reactivity and selectivity of the compound. For instance, the electron-withdrawing effects of bromine and fluorine can stabilize reaction intermediates, facilitating certain transformations .
In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
5-Bromo-4-fluoro-2-methoxybenzaldehyde can be compared with other similar compounds, such as:
2-Bromo-5-fluorobenzaldehyde: This compound lacks the methoxy group, which can affect its reactivity and applications.
5-Fluoro-2-methoxybenzaldehyde:
2-Fluoro-5-methoxybenzaldehyde: This compound has a different substitution pattern, affecting its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
5-bromo-4-fluoro-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLZSRXSIXNQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635829 | |
Record name | 5-Bromo-4-fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923281-65-6 | |
Record name | 5-Bromo-4-fluoro-2-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923281-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.